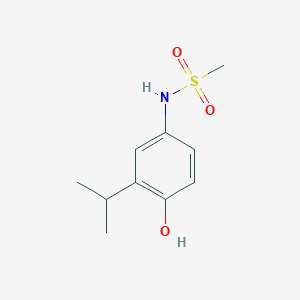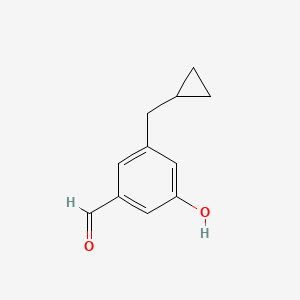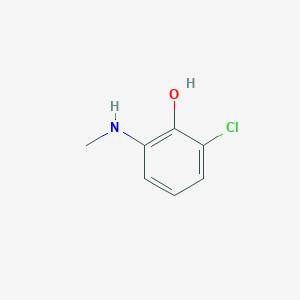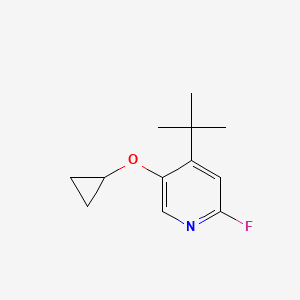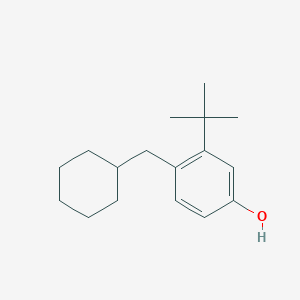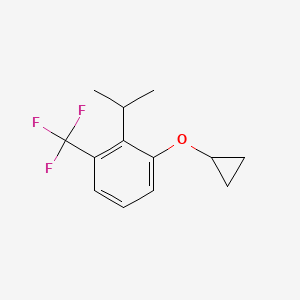
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituents:
Cyclopropanation: The cyclopropoxy group can be introduced via a cyclopropanation reaction, where a suitable cyclopropyl halide reacts with the benzene ring under basic conditions.
Isopropylation: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form cyclohexane derivatives.
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature and solvent conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives or partially reduced aromatic compounds.
Applications De Recherche Scientifique
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The cyclopropoxy and isopropyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene
- 1-Cyclopropoxy-2-ethyl-3-(trifluoromethyl)benzene
- 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene
Uniqueness: 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of the cyclopropoxy, isopropyl, and trifluoromethyl groups results in a compound with enhanced stability, reactivity, and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H15F3O |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2-propan-2-yl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)12-10(13(14,15)16)4-3-5-11(12)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clé InChI |
AXQJSXWNDALPJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


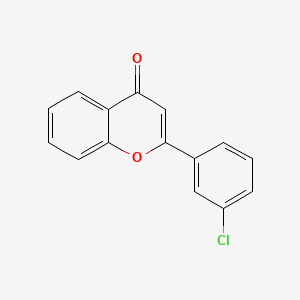
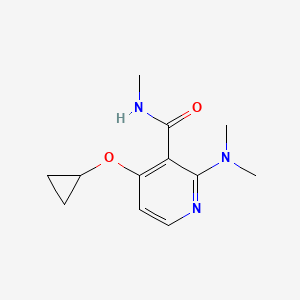
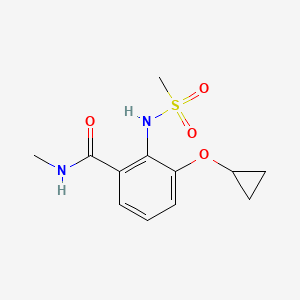
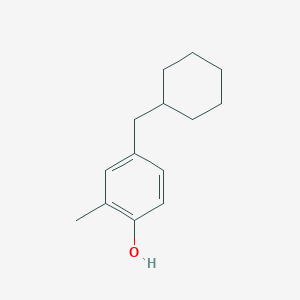
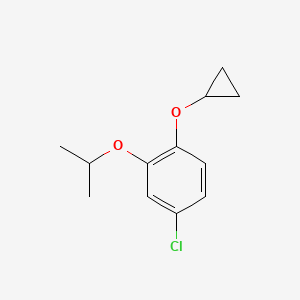

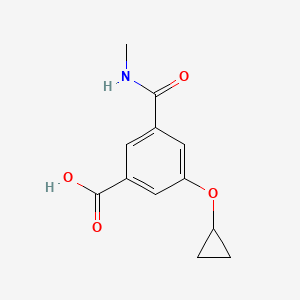
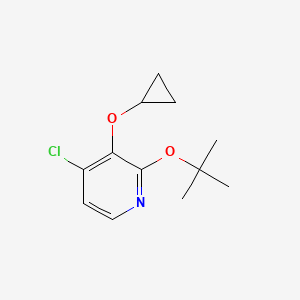
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
